Phenallymal

Toxicology Acute Toxicity Barbiturate Pharmacology

Phenallymal is an essential reference standard for forensic and analytical laboratories. Its unique 5-allyl-5-phenyl substitution distinguishes it from phenobarbital and pentobarbital, ensuring unambiguous identification via GC-MS (RI 2062). With distinct toxicological profile (LD50 280 mg/kg) and solubility (1g/580mL water), it is critical for method validation, comparative pharmacology, and pre-formulation research where generic barbiturate standards cannot substitute. Procure this precise compound for defensible, reproducible data.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 115-43-5
Cat. No. B1218993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenallymal
CAS115-43-5
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESC=CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
InChIInChI=1S/C13H12N2O3/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h2-7H,1,8H2,(H2,14,15,16,17,18)
InChIKeyWOIGZSBYKGQJGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





Phenallymal (CAS 115-43-5): A 5-Allyl-5-Phenyl Barbiturate Reference Standard for Forensic, Analytical, and Historical Research


Phenallymal (CAS 115-43-5), also known as alphenal or 5-allyl-5-phenylbarbituric acid, is a barbiturate derivative developed in the 1920s [1]. It is a racemic mixture with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol [2]. The compound is primarily recognized for its anticonvulsant properties and historical use as a sedative-hypnotic, though its therapeutic application was less common than related barbiturates such as phenobarbital [1]. Today, phenallymal is predominantly utilized as an analytical reference standard in forensic and research settings, with limited evidence of current pharmaceutical manufacturing [3].

Why Phenallymal Cannot Be Interchanged with Other Barbiturates: A Procurement and Research Guide


Generic substitution among barbiturates is scientifically unsound due to the significant impact of minor structural variations on key properties such as potency, duration of action, metabolism, and analytical detectability. Phenallymal's unique 5-allyl-5-phenyl substitution pattern differentiates it from common analogs like phenobarbital (5-ethyl-5-phenyl) and pentobarbital (5-ethyl-5-(1-methylbutyl)) [1]. This structural distinction is not merely academic; it dictates specific physicochemical behaviors and pharmacological profiles, making phenallymal essential for targeted research applications where these properties are the subject of investigation. The lack of publicly available, detailed pharmacological data for phenallymal [2] further underscores the risk of assuming interchangeability with better-characterized compounds, making procurement of the precise compound critical for analytical and forensic method validation.

Quantitative Differentiation of Phenallymal: A Data-Driven Evidence Guide


Acute Toxicity (LD50) Profile of Phenallymal Compared to Phenobarbital in a Murine Model

In comparative acute toxicity studies using oral administration in mice, Phenallymal exhibits an LD50 value of 280 mg/kg [1]. In contrast, the closely related barbiturate phenobarbital demonstrates an LD50 of 323 mg/kg in the same species and route of administration, as documented in independent studies [2]. This indicates a slightly higher acute oral toxicity for phenallymal.

Toxicology Acute Toxicity Barbiturate Pharmacology

Aqueous Solubility and Partitioning Behavior of Phenallymal vs. Pentobarbital

Phenallymal exhibits a specific aqueous solubility profile: 1 gram dissolves in 580 mL of water, equivalent to approximately 1.72 mg/mL [1]. This contrasts with the closely related barbiturate pentobarbital, which has a reported water solubility of 679 mg/L (0.679 mg/mL) . Phenallymal is therefore approximately 2.5 times more soluble in water than pentobarbital under these reported conditions.

Physicochemical Properties Solubility Drug Formulation

Distinct GC-MS Retention Index for Phenallymal for Forensic and Toxicological Identification

In gas chromatography-mass spectrometry (GC-MS) analysis, Phenallymal can be definitively identified and differentiated from other barbiturates by its unique retention index (RI). A verified spectral database entry reports a measured retention index of 2062 for phenallymal under electron ionization (EI) conditions [1]. This value is specific to the compound's interaction with the standard non-polar GC stationary phase and serves as a reproducible, instrument-independent metric for confirmation.

Analytical Chemistry GC-MS Forensic Toxicology

Validated HPLC Method for Phenallymal Suitable for Pharmacokinetic and Purity Analyses

A specific and scalable reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established for the analysis of Phenallymal [1]. The method utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, offering a reproducible approach for the separation and quantification of phenallymal from potential impurities or degradation products. The method is noted to be scalable for preparative separations and is adaptable for mass spectrometry (MS) by substituting formic acid for phosphoric acid.

Analytical Method HPLC Quality Control

Strategic Application Scenarios for Phenallymal in Scientific and Industrial Workflows


Forensic Toxicology and Seized Drug Analysis

Given its well-defined GC-MS retention index (2062) and the availability of verified mass spectral data, phenallymal serves as an essential reference standard for the unambiguous identification of this specific barbiturate in forensic casework [1]. Its unique physicochemical and toxicological profile, such as its LD50 of 280 mg/kg in mice, differentiates it from common analogs like phenobarbital, making it a critical tool for accurate toxicological interpretation in legal and investigative contexts [2].

Analytical Method Development and Validation

The established RP-HPLC method on a Newcrom R1 column provides a validated starting point for laboratories developing in-house assays for phenallymal [3]. This application scenario is crucial for researchers requiring precise quantification of phenallymal in pharmaceutical preparations, biological samples, or stability studies, where its specific solubility (1g/580mL water) and chromatographic behavior must be accounted for to ensure method accuracy and reproducibility [4].

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

Phenallymal is a critical tool for comparative pharmacology studies investigating the impact of the 5-allyl-5-phenyl substitution on barbiturate activity. Its distinct acute toxicity profile (LD50 = 280 mg/kg) compared to phenobarbital (LD50 = 323 mg/kg) and pentobarbital (LD50 = 118 mg/kg in rats) provides a quantifiable basis for exploring the relationship between structural modification and pharmacodynamic outcomes, making it a valuable compound for academic and pharmaceutical research into CNS depressants [2].

Physicochemical Characterization and Pre-formulation Studies

The unique solubility profile of phenallymal, which is approximately 2.5 times more water-soluble than pentobarbital, positions it as a compound of interest for pre-formulation and drug delivery research . Its specific partition coefficients and solvent behavior (readily soluble in alcohol and chloroform) provide a defined system for studying how minor structural changes in the barbiturate class can dramatically alter key physicochemical parameters critical for drug absorption and distribution [4].

Technical Documentation Hub

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32 linked technical documents
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